molecular formula C6H4N2O4 B120788 5-Nitronicotinic acid CAS No. 2047-49-6

5-Nitronicotinic acid

Cat. No. B120788
CAS RN: 2047-49-6
M. Wt: 168.11 g/mol
InChI Key: TZAGBVHIUUFVCJ-UHFFFAOYSA-N
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Description

5-Nitronicotinic acid is a compound with the molecular formula C6H4N2O4 . It is also known as 5-Nitro-3-pyridinecarboxylic acid . It is used as an intermediate in the synthesis of nicotinamide with potential anticoccidial activity .


Synthesis Analysis

Nitriles of 5-nitronicotinic acid were synthesized by various types of cyclocondensation using nitrocarbonyl compounds and their derivatives . The partial hydrolysis of these nitriles in concentrated sulfuric acid and in alkali solution in the presence of hydrogen peroxide leads to nitronicotinamides .


Molecular Structure Analysis

The molecular structure of 5-Nitronicotinic acid is represented by the formula C6H4N2O4 . More detailed structural information can be found in databases like PubChem and ChemSpider .


Physical And Chemical Properties Analysis

5-Nitronicotinic acid is described as a yellow-brown powder . Detailed physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume can be found in databases like PubChem and ChemSpider .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-Nitronicotinic acid is used in the synthesis of various heterocyclic compounds. Notably, nitriles of 5-nitronicotinic acid have been synthesized through cyclocondensation using nitrocarbonyl compounds and their derivatives. The partial hydrolysis of these nitriles in specific conditions leads to the formation of nitronicotinamides, showcasing the versatility of 5-nitronicotinic acid in synthetic organic chemistry (Sagitullina et al., 2010).

Application in Drug Synthesis

5-Nitronicotinic acid plays a role in drug synthesis, particularly in the stereoselective synthesis of glutamic acid derivatives. These derivatives are crucial substructures in biologically active natural products such as monatin, lycoperdic acid, and dysiherbaine. The methodologies developed using 5-nitronicotinic acid derivatives in cycloadditions pave the way for synthesizing these significant natural products (Tamura et al., 2005).

Herbicidal Applications

5-Nitronicotinic acid derivatives have been explored for their potential as herbicides. A series of N-(arylmethoxy)-2-chloronicotinamides designed and synthesized from nicotinic acid demonstrated notable herbicidal activity against certain weed species. This indicates the potential of 5-nitronicotinic acid derivatives in the development of new herbicides, with specific structure-activity relationships guiding their design (Yu et al., 2021).

Development of Photodynamic Therapy Formulations

In the realm of medical treatment, 5-nitronicotinic acid derivatives have been used in developing formulations for photodynamic therapy, particularly for treating skin malignancies. Niosomal formulations incorporating 5-nitronicotinic acid derivatives have shown significant potential in enhancing the permeation and penetration of therapeutic agents into the skin, thereby improving the effectiveness of photodynamic therapy (Bragagni et al., 2015).

Synthesis of Chiral Nitrones

5-Nitronicotinic acid is integral in synthesizing chiral nitrones, which are crucial intermediates in organic synthesis. These chiral nitrones have been employed in 1,3-dipolar cycloadditions, showcasing their importance in constructing complex molecular frameworks. The stereoselectivity and reactivity of these nitrones make them valuable in synthesizing various bioactive molecules (Tamura et al., 2000).

Safety And Hazards

Safety data sheets suggest that 5-Nitronicotinic acid should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

5-nitropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-6(10)4-1-5(8(11)12)3-7-2-4/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAGBVHIUUFVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363846
Record name 5-NITRONICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitronicotinic acid

CAS RN

2047-49-6
Record name 5-NITRONICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Nitronicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
AH Berrie, GT Newbold, FS Spring - Journal of the Chemical Society …, 1951 - pubs.rsc.org
… of alkali on 6-amino-5-nitronicotinic acid (111). The acid (11) … of 6-hydroxy-5-nitronicotinic acid. The compound, mp 175", … -6-keto1-methyl-5-nitronicotinic acid (IX) characterised by the …
Number of citations: 24 pubs.rsc.org
M Nakadate, Y Takano, T Hirayama… - Chemical and …, 1965 - jstage.jst.go.jp
… 3 At the earlier stages of our investigation some attempts to obtain 5~nitronicotinic acid were carried out unsuccessfully as shown in Chart 1. Both nitration and amina— tion of nicotinic …
Number of citations: 16 www.jstage.jst.go.jp
中舘正弘, 高野良宏, 平山忠允, 堺沢節子… - Chemical and …, 1965 - jlc.jst.go.jp
… 3 At the earlier stages of our investigation some attempts to obtain 5~nitronicotinic acid were carried out unsuccessfully as shown in Chart 1. Both nitration and amina— tion of nicotinic …
Number of citations: 2 jlc.jst.go.jp
B Li - Journal of Coordination Chemistry, 2020 - Taylor & Francis
A 1-D metal-organic framework, [Pb(L-NO 2 ) 2 ·H 2 O] n , denoted as complex 1, was synthesized by coordination self-assembly of Pb II and 5-nitronicotinic acid (HL-NO 2 ). The …
Number of citations: 2 www.tandfonline.com
JA Linn, SW Gerritz, AL Handlon, CE Hyman, D Heyer - Tetrahedron letters, 1999 - Elsevier
… give 23 g of precipitated 6-hydroxy-5-nitronicotinic acid. The mother liquor was reduced to … 6-hydroxy-5-nitronicotinic acid: total yield, 64 g (48%) of 6-hydroxy-5-nitronicotinic acid. This …
Number of citations: 16 www.sciencedirect.com
I Annis, G Barany - Peptides for the New Millennium: Proceedings of the …, 2000 - Springer
… nitric acid to give 6-hydroxy5-nitronicotinic acid, which was subsequently chlorinated, in the presence of and to form 6-chloro-5-nitronicotinic acid. This intermediate was coupled to Lys-…
Number of citations: 1 link.springer.com
Y Morisawa, M Kataoka, N Kitano… - Journal of Medicinal …, 1977 - ACS Publications
… easily prepared by chlorination of 5-nitronicotinic acid (25) with SOCI2 and treatment with the corresponding amine, whereas the chlorination of 2-methyl-5-nitronicotinic acid (26) was …
Number of citations: 20 pubs.acs.org
I Iwai, K Tomita, J Ide - Chemical and Pharmaceutical Bulletin, 1965 - jstage.jst.go.jp
… Some of their N—oxides such as ethyl 5—nitro— nicotinate l—oxide (VlI), 5—nitronicotinic acid l—oxide (XII) and 5—nitronicotinonitrile leoxide (XV) were also prepared. …
Number of citations: 14 www.jstage.jst.go.jp
GP Sagitullina, AK Garkushenko… - Chemistry of …, 2010 - Springer
… Previously unreported nitriles of 5-nitronicotinic acid were synthesized by various types of … described for previously unreported nitriles of 5-nitronicotinic acid and 5-nitronicotinamides. …
Number of citations: 1 link.springer.com
S Kagabu, P Maienfisch, A Zhang… - Journal of medicinal …, 2000 - ACS Publications
… The essential intermediate was 5-azido-6-chloropyridin-3-ylmethyl chloride (3) prepared in two ways: from 6-chloro-5-nitronicotinic acid by selective reduction and then diazotization, …
Number of citations: 34 pubs.acs.org

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